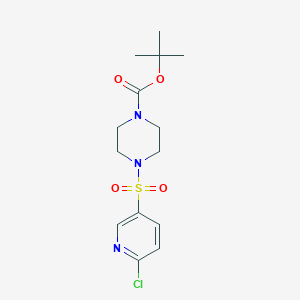
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a piperazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinesulfonyl chloride with tert-butyl 1-piperazinecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-chloropyridin-3-ylsulfonyl)piperazine-1-carboxylate
- Herbicidal imidazole compounds
Uniqueness
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H20ClN3O4S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
DZDKVQGQVYLFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














